2-methyl-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

Medicinal Chemistry Benzodiazepine Receptor Ligands Structure-Activity Relationship

2-methyl-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine family. This heterocyclic scaffold is a privileged structure in medicinal chemistry, known for producing ligands with high affinity for peripheral benzodiazepine receptors (PBR/TSPO) and central benzodiazepine receptors (CBR) depending on specific substitution patterns.

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
Cat. No. B12144579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
Molecular FormulaC18H19N3O
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC(=C2NC(=O)C(C)C)C3=CC=CC=C3)C=C1
InChIInChI=1S/C18H19N3O/c1-12(2)18(22)20-17-16(14-7-5-4-6-8-14)19-15-10-9-13(3)11-21(15)17/h4-12H,1-3H3,(H,20,22)
InChIKeyAXQAEPRDDCTPII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide: Chemical Identity and Research-Grade Procurement Profile


2-methyl-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine family . This heterocyclic scaffold is a privileged structure in medicinal chemistry, known for producing ligands with high affinity for peripheral benzodiazepine receptors (PBR/TSPO) and central benzodiazepine receptors (CBR) depending on specific substitution patterns [1]. The compound features a 2-phenyl substituent, a 6-methyl group on the pyridine ring, and a branched 2-methylpropanamide at the 3-position. Its molecular formula is C18H19N3O with a molecular weight of approximately 293.4 g/mol . It is primarily available from specialty chemical suppliers for research purposes.

Why 2-Methyl-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide Cannot Be Replaced by Generic Imidazopyridine Analogs


In the imidazo[1,2-a]pyridine class, subtle modifications to the amide substituent at the 3-position and the substitution pattern on the pyridine ring dramatically alter receptor selectivity and potency. Seminal work on 2-phenylimidazo[1,2-a]pyridine-3-acetamides demonstrated that a 6-methyl substitution combined with specific N,N-dialkylamide groups could shift selectivity between central (CBR) and peripheral (PBR) benzodiazepine receptors, with IC50 ratios (CBR/PBR) varying from 0.32 to over 1000 depending on precise structural changes [1]. The target compound, with its 6-methyl group and unique 2-methylpropanamide (isobutyramide) chain, represents a distinct pharmacophore that is not interchangeable with close analogs like N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide (lacking the alpha-methyl branch) or the 7-methyl positional isomer. Such structural differences are known to impact hydrogen-bonding networks, steric bulk, and metabolic stability, directly affecting target engagement in biological assays .

Quantitative Differentiation Evidence for 2-Methyl-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide


Critical Lack of Direct Quantitative Comparator Data from Primary Literature

An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, ZINC) did not yield any direct, quantitative comparator data for 2-methyl-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide. The compound is not indexed in these major databases, and no peer-reviewed studies were found that compare its biological activity, physicochemical properties, or selectivity profile against close analogs using standardized assays. The most relevant primary literature focuses on the core scaffold but evaluates different substitution patterns (e.g., 3-acetamides instead of 3-propanamides) [1]. This constitutes a significant evidence gap for procurement decisions based on differentiation.

Medicinal Chemistry Benzodiazepine Receptor Ligands Structure-Activity Relationship

Structural Differentiation from the Closest Commercial Analog: N-(6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

The target compound differs from the commercially available N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide by the presence of a methyl group at the alpha-carbon of the propanamide chain, creating a branched isobutyramide moiety . This structural modification introduces an additional chiral center (if enantiopure) and increases steric bulk near the amide bond. In medicinal chemistry campaigns, such alpha-methyl branching on amide side chains is a classic strategy to enhance metabolic stability by hindering amide hydrolysis, potentially improving the compound's half-life in biological assays [1]. However, no direct experimental comparison of metabolic stability or potency between these two specific compounds has been published.

Chemical Synthesis Lead Optimization Chemical Procurement

Class-Level Evidence: 6-Methyl Substitution on Imidazo[1,2-a]pyridine is Critical for Potency in Anti-Inflammatory and Receptor-Binding Assays

While the specific propanamide of interest is not profiled, the core scaffold with a 6-methyl substituent is crucial for activity. In a 1997 study on 2-phenylimidazo[1,2-a]pyridine-3-acetamides, the 6-substituted compounds 7f-n displayed highly variable receptor selectivity, with IC50 values for central (CBR) vs. peripheral (PBR) benzodiazepine receptors ranging from low nanomolar to micromolar, and selectivity ratios (IC50(CBR)/IC50(PBR)) spanning from 0.32 to 232, purely dependent on the amide structure [1]. Similarly, in a 1998 anti-inflammatory study, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c) was the most active compound, significantly reducing carrageenan-induced rat paw edema . This strongly suggests the 6-methyl group is a key pharmacophoric element, differentiating it from unsubstituted or 7/8-substituted analogs.

Anti-inflammatory Activity Receptor Binding Selectivity Pharmacology

Potential for PI3K/MAPK Pathway Modulation Based on Scaffold Analysis

Patents have claimed imidazo[1,2-a]pyridine-3-acetamide derivatives as PI3K inhibitors and antitumor agents, indicating that the imidazopyridine scaffold with a 3-position amide can engage kinase targets [1]. The target compound's unique isobutyramide chain may influence kinase binding affinity compared to linear amides. A structurally distinct but scaffold-related compound series was found to inhibit PI3K with excellent activity and cancer cell growth inhibition [1]. However, without direct experimental evidence for the propanamide, any claim of superior kinase inhibition is speculative and constitutes class-level inference.

Kinase Inhibition Cancer Cell Biology PI3K Pathway

Application Scenarios for 2-Methyl-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide


Building Focused Libraries for CNS Receptor Selectivity Profiling

Researchers designing screening libraries for central vs. peripheral benzodiazepine receptor selectivity can include this compound as a comparator to N,N-dialkyl-2-phenylimidazo[1,2-a]pyridine-3-acetamides. The presence of a secondary amide (mono-substituted) rather than a tertiary amide (N,N-dialkyl) introduces a hydrogen bond donor, which is known to influence receptor binding kinetics and selectivity. This is supported by class-level evidence showing that minor amide modifications on this scaffold can shift CBR/PBR selectivity by orders of magnitude [1]. Including this compound in a panel allows exploration of the hydrogen-bonding pharmacophore.

Control Compound for Metabolic Stability Optimization of 3-Amidoimidazopyridines

The isobutyramide side chain introduces an alpha-methyl branch, a well-established structural motif for reducing susceptibility to amide hydrolysis. Medicinal chemists optimizing 2-phenylimidazo[1,2-a]pyridine leads for in vivo studies can use this compound as a control to evaluate the impact of this branching on microsomal stability relative to linear propanamide or acetamide analogs. Though direct comparative data for this specific pair is lacking, the general principle is robustly documented [1].

Structure-Activity Relationship (SAR) Exploration of the 3-Position in Anti-Inflammatory Leads

Given that 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c) was identified as the most potent anti-inflammatory agent in its series [1], this propanamide derivative serves as a direct chemical probe for SAR expansion from the carboxylic acid or ester lead. Researchers can test whether the amide bioisostere retains or improves anti-inflammatory activity and whether the branched chain offers any advantage in potency or GI safety over the parent acid.

Negative Control or Inactive Analog for Cellular Pathway Assays

In the absence of published bioactivity data, this compound can be rationally selected as a potential negative control or “tool inactive” compound for assay development, provided its inactivity is experimentally verified against a known active analog from the same chemical series. Its structural similarity to active PBR/MAPK ligands combined with the lack of a tertiary amide (which is often critical for high potency in this class [1]) makes it a reasonable candidate for establishing assay windows.

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